molecular formula C16H15N3O2S2 B2851281 N-(4-Methoxy-phenyl)-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 876901-96-1

N-(4-Methoxy-phenyl)-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No. B2851281
CAS RN: 876901-96-1
M. Wt: 345.44
InChI Key: JUIKQSDNEAZCHG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide, also known as MTA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. MTA is a thieno[2,3-d]pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of thienopyrimidine derivatives, including those related to the compound of interest, demonstrated notable antibacterial and antifungal potency. Specifically, certain derivatives were found to exhibit significant activity against bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as against fungal strains like A. flavus, A. niger, P. marneffei, and C. albicans. This suggests the compound's potential utility in developing new antimicrobial agents (Kerru et al., 2019).

Anticancer Activity

  • Research into thienopyrimidine and thienotriazolopyrimidine derivatives has revealed that these compounds, related to the chemical structure of interest, possess potent anticancer activity. The studies showed that certain synthesized derivatives were nearly as active as doxorubicin against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. This highlights the potential of such compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Antioxidant Activity

  • A study on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, related to the structure of interest, evaluated their in vitro antioxidant activity. Certain compounds demonstrated significant radical scavenging activity, indicating their potential as antioxidant agents. This suggests the usefulness of such compounds in combating oxidative stress-related diseases (Kotaiah et al., 2012).

Antifungal and Anti-inflammatory Agents

  • Another research avenue explored the synthesis of new thienopyrimidine derivatives to assess their antimicrobial and anti-inflammatory properties. These compounds showed remarkable activity against various fungi and bacteria, as well as inflammation, suggesting their potential in treating infectious and inflammatory diseases (Tolba et al., 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-7-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-3-5-12(21-2)6-4-11/h3-7,9H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKQSDNEAZCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325790
Record name N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728692
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

CAS RN

876901-96-1
Record name N-(4-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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